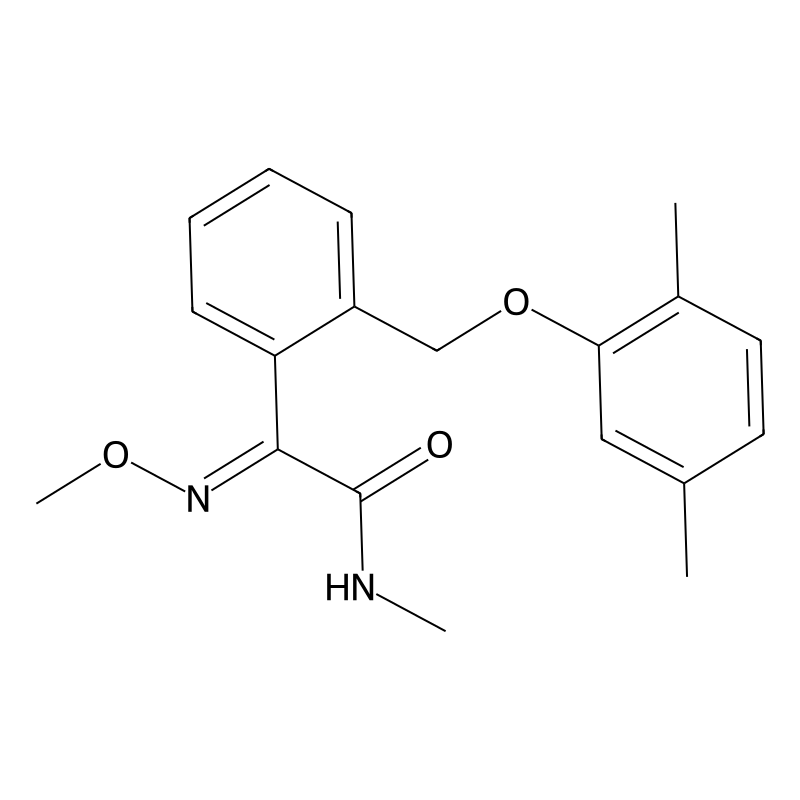Dimoxystrobin

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Fungicidal Activity and Mode of Action
Dimoxystrobin is a broad-spectrum fungicide belonging to the strobilurin class. Its primary application in scientific research is to control fungal growth in various experimental settings. It achieves this by inhibiting mitochondrial respiration in fungal cells, specifically targeting the Qo site of the cytochrome bc1 complex []. This disrupts the electron transport chain, hindering the fungus's ability to produce ATP, essential for vital cellular functions [].
Several studies have demonstrated the effectiveness of Dimoxystrobin against various fungal pathogens affecting plants, including:
- Blumeria graminis f. sp. hordei (barley powdery mildew) []
- Podospora penicillata (grapevine trunk disease) []
- Botrytis cinerea (gray mold) []
These studies showcase the fungicidal properties of Dimoxystrobin and its potential application in controlling fungal growth in research involving plant diseases.
Impact on Non-target Organisms
Scientific research also explores the potential ecotoxicological effects of Dimoxystrobin on non-target organisms, including:
- Aquatic invertebrates: Studies have shown that Dimoxystrobin can be toxic to aquatic invertebrates such as water fleas (Daphnia magna) [].
- Fish: Research suggests that Dimoxystrobin exposure can negatively impact fish gills, hindering their ability to absorb oxygen [].
These findings highlight the importance of responsible use and proper disposal of Dimoxystrobin to minimize its impact on the environment.
Resistance Development
Another crucial area of scientific research concerning Dimoxystrobin is fungal resistance development. Continuous use of this fungicide can select for resistant fungal populations, rendering the treatment ineffective. Studies investigate the mechanisms of resistance development and strategies to mitigate this issue, ensuring the long-term efficacy of Dimoxystrobin in agricultural and research settings [].
Dimoxystrobin is a synthetic fungicide belonging to the strobilurin class, characterized by its chemical formula and a molecular weight of approximately 314.39 g/mol . It is primarily employed in agriculture for the control of various fungal diseases affecting crops, particularly in soil and seed treatments. Dimoxystrobin acts by inhibiting mitochondrial respiration in fungi, effectively disrupting their energy production processes, which leads to fungal cell death.
The synthesis of dimoxystrobin typically involves several steps starting from simpler organic compounds. One common method includes:
- Formation of Key Intermediates: The initial step often involves the reaction of an aniline derivative with a suitable carbonyl compound.
- Cyclization Reaction: This intermediate undergoes cyclization to form a cyclic structure characteristic of strobilurins.
- Final Modifications: Further functional group modifications are performed to achieve the final product, ensuring that the desired biological activity is retained.
Specific details on the exact reagents and conditions are proprietary and vary among manufacturers.
Dimoxystrobin is widely used in agriculture for:
- Crop Protection: Effective against a range of fungal pathogens affecting crops such as cereals, fruits, and vegetables.
- Seed Treatment: Protects seeds from soil-borne diseases during germination.
- Soil Application: Controls fungal diseases in soil environments.
Its effectiveness and broad-spectrum activity make it a valuable tool in integrated pest management strategies.
Several compounds share structural or functional similarities with dimoxystrobin. Below is a comparison highlighting their uniqueness:
| Compound Name | Chemical Formula | Mode of Action | Unique Features |
|---|---|---|---|
| Azoxystrobin | Inhibits mitochondrial respiration | Broad-spectrum activity; systemic properties | |
| Pyraclostrobin | Inhibits mitochondrial respiration | Effective against specific fungal pathogens | |
| Trifloxystrobin | Inhibits mitochondrial respiration | Fluorinated structure enhances stability |
Dimoxystrobin distinguishes itself through its specific chemical structure and targeted efficacy against certain fungal species while exhibiting lower toxicity towards non-target organisms compared to some other strobilurins .
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
GHS Hazard Statements
H351: Suspected of causing cancer [Warning Carcinogenicity];
H361d ***: Suspected of damaging the unborn child [Warning Reproductive toxicity];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]
Pictograms



Irritant;Health Hazard;Environmental Hazard
Other CAS
Wikipedia
Use Classification
Pharmaceuticals
Fungicides







